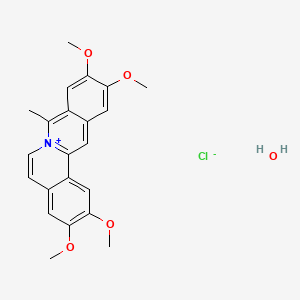

Coralyne chloride hydrate

Descripción general

Descripción

El clorhidrato de coralina es un alcaloide protoberberina con significativa actividad biológica. Es conocido por sus potentes propiedades anticancerígenas y su capacidad de interactuar con ácidos nucleicos, particularmente secuencias de polidesoxiadenosina. Este compuesto tiene una fórmula molecular de C22H22ClNO4 y un peso molecular de 399,87 g/mol .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El clorhidrato de coralina se puede sintetizar mediante un proceso de varios pasos que comienza con materiales disponibles comercialmente. La síntesis implica los siguientes pasos :

Condensación: La homoveratrilomina se condensa con ácido homoveratrico tratado con cloruro de tionilo para formar N-(3,4-dimetoxi-fenetil)-2-(3,4-dimetoxi-fenil)acetamida.

Ciclización: El intermedio se cicla utilizando pentacloruro de fósforo en cloroformo para formar (3,4-dimetoxi-bencil)-6,7-dimetoxi-3,4-dihidroisoquinolina.

Aromatización: La aromatización se lleva a cabo utilizando 10% de paladio sobre carbón en tetralina para formar 1-(3,4-dimetoxi-bencil)-6,7-dimetoxiisoquinolina.

Ciclización: El producto se cicla aún más en una mezcla de ácido sulfúrico y anhídrido acético para formar el sulfoacetato de coralina.

Conversión: El sulfoacetato se convierte en clorhidrato de coralina utilizando cloruro de sodio.

Métodos de producción industrial

La producción industrial del clorhidrato de coralina sigue rutas sintéticas similares, pero se optimiza para la síntesis a gran escala. El proceso garantiza un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

El clorhidrato de coralina experimenta diversas reacciones químicas, que incluyen:

Oxidación: Puede oxidarse en condiciones específicas para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar su estructura, alterando potencialmente su actividad biológica.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen cloruro de tionilo, pentacloruro de fósforo, paladio sobre carbón, ácido sulfúrico y anhídrido acético. Las condiciones de reacción generalmente involucran temperaturas controladas y solventes específicos como cloroformo y tetralina .

Productos principales

Los productos principales formados a partir de estas reacciones incluyen varios derivados de coralina, que pueden utilizarse para futuras investigaciones y aplicaciones .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Coralyne chloride hydrate has shown promise in medicinal chemistry, particularly in its interactions with nucleic acids. Studies have indicated that it can bind to DNA and RNA, which may lead to potential applications in cancer treatment and gene therapy.

- Antitumor Activity : Research has demonstrated that coralyne exhibits antitumor properties by inducing apoptosis in cancer cells. Its ability to intercalate into DNA disrupts replication and transcription processes, making it a candidate for further development in anticancer therapies .

- Antiviral Properties : Coralyne has also been investigated for its antiviral effects, particularly against retroviruses. Its mechanism involves the inhibition of viral replication by targeting the viral RNA, which could be beneficial in developing treatments for viral infections .

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for various assays due to its fluorescent properties.

- Fluorescent Probes : Coralyne is utilized as a fluorescent probe for detecting nucleic acids. Its fluorescence can be enhanced upon binding to DNA or RNA, allowing for sensitive detection methods in molecular biology .

- Colorimetric Assays : A simple colorimetric assay developed for coralyne demonstrates its potential in drug screening applications. This method is cost-effective and provides visible results, making it suitable for high-throughput screening of compounds .

Biological Research

The biological implications of this compound extend beyond medicinal uses; it is also significant in various research contexts.

- Cellular Studies : Coralyne's interaction with cellular components makes it a valuable tool in studying cellular mechanisms. Its ability to influence cell cycle progression and apoptosis provides insights into cancer biology and therapeutic interventions .

- Microbial Studies : The compound has been explored for its antimicrobial properties, showing effectiveness against certain bacterial strains. This aspect opens avenues for developing new antimicrobial agents based on coralyne derivatives .

Case Studies

Several case studies highlight the practical applications of this compound:

- Antitumor Efficacy : A study published in a peer-reviewed journal evaluated the antitumor effects of coralyne on human cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis at specific concentrations .

- Nucleic Acid Detection : In another study focusing on nucleic acid detection, researchers employed coralyne as a fluorescent probe to successfully identify DNA sequences within complex biological samples, demonstrating its utility in genetic research .

Mecanismo De Acción

El clorhidrato de coralina ejerce sus efectos principalmente a través de su interacción con el ADN. Se une específicamente a secuencias de polidesoxiadenosina, formando complejos intercalados con el ADN celular. Esta unión induce la escisión del ADN mediada por la topoisomerasa I, lo que lleva a su actividad anticancerígena . Los objetivos moleculares incluyen la topoisomerasa I y secuencias específicas de ADN, y las vías involucradas están relacionadas con los mecanismos de daño y reparación del ADN .

Comparación Con Compuestos Similares

Compuestos similares

Berberina: Otro alcaloide protoberberina con propiedades de unión al ADN similares.

Palmatina: Comparte similitudes estructurales y exhibe actividades biológicas similares.

Jatrorrizina: Otro compuesto relacionado con propiedades anticancerígenas comparables.

Unicidad

El clorhidrato de coralina es único debido a su alta potencia en la inducción de la escisión del ADN mediada por la topoisomerasa I y su unión específica a secuencias de polidesoxiadenosina. Esta especificidad lo convierte en una herramienta valiosa en el estudio de las estructuras del ADN y el desarrollo de terapias contra el cáncer .

Actividad Biológica

Coralyne chloride hydrate, a synthetic protoberberine alkaloid, has garnered attention for its significant biological activities, particularly in the realms of anticancer and antimalarial effects. This article synthesizes current research findings, case studies, and data tables related to the biological activity of this compound.

This compound is characterized by the chemical formula and has been identified with the CAS number 38989-38-7. It exhibits properties typical of protoberberine alkaloids, which are known for their diverse pharmacological effects.

Anticancer Activity

Coralyne chloride demonstrates potent anticancer properties, primarily through its action as a topoisomerase I poison. This mechanism disrupts DNA replication in cancer cells, leading to cell death. Research indicates that coralyne shows superior selectivity in targeting cancer cells compared to its congener berberine .

Table 1: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µg/ml) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 1.2 | Topoisomerase I inhibition |

| MCF-7 (Breast) | 0.8 | Induction of apoptosis |

| A549 (Lung) | 1.5 | Cell cycle arrest |

Antimalarial Activity

In addition to its anticancer effects, this compound has been studied for its antimalarial activity. A recent study reported its effectiveness against Plasmodium falciparum, with an IC50 value of 0.52 µg/ml against the chloroquine-sensitive strain (Pf3D7) and 1.15 µg/ml against the chloroquine-resistant strain (PfINDO). The resistance index calculated was 2.21, indicating a relatively higher potency against the sensitive strain .

Table 2: Antimalarial Activity of this compound

| Strain | IC50 (µg/ml) | Resistance Index |

|---|---|---|

| Pf3D7 (Sensitive) | 0.52 | 2.21 |

| PfINDO (Resistant) | 1.15 |

Pharmacokinetics and Toxicology

Despite its promising biological activities, coralyne's pharmacokinetic profile suggests potential limitations regarding oral bioavailability. In silico studies indicate that coralyne may be a substrate for the efflux transporter P-glycoprotein (P-gp), similar to berberine, which could hinder its absorption when administered orally . However, it has shown a high selectivity index (>85) against mammalian cells, indicating a favorable safety profile with minimal toxicity at doses exceeding 100 µg/ml .

Case Studies and Clinical Implications

While extensive clinical data on this compound is limited, preliminary studies highlight its potential as a therapeutic agent in cancer treatment and malaria management. Further research is warranted to explore its efficacy in clinical settings and to develop analogs with improved pharmacokinetic properties.

Propiedades

IUPAC Name |

2,3,10,11-tetramethoxy-8-methylisoquinolino[2,1-b]isoquinolin-7-ium;chloride;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22NO4.ClH.H2O/c1-13-16-11-21(26-4)20(25-3)10-15(16)8-18-17-12-22(27-5)19(24-2)9-14(17)6-7-23(13)18;;/h6-12H,1-5H3;1H;1H2/q+1;;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJIKEFFDENQLIH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C(=CC2=CC3=[N+]1C=CC4=CC(=C(C=C43)OC)OC)OC)OC.O.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38989-38-7 | |

| Record name | 2,3,10,11-tetramethoxy-8-methyldibenzo[a,g]quinolizinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.291 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.